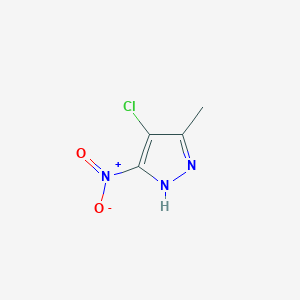
6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
6-(Chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as CMCT, is a highly versatile and useful compound used in many scientific research applications. It is a heterocyclic compound with a six-member ring structure that contains nitrogen, chlorine, and carbon atoms. CMCT has a wide range of applications in organic synthesis, biochemistry and pharmacology due to its unique properties.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance
Triazine derivatives, including compounds similar to "6-(chloromethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine," have been extensively studied for their biological activities. These activities span across antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological effects. The triazine nucleus serves as a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
High Energy Density Materials
Recent research has also explored the use of high-nitrogen azine energetic materials, including triazine derivatives, for applications in propellants, explosives, and gas generators. These materials are valued for their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content, suggesting a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).
Antitumor Activities
The synthesis and evaluation of 1,2,3-triazines and their benzo- and heterofused derivatives have shown a broad spectrum of biological activities, including antitumor effects. These compounds exhibit significant potential as scaffolds for developing antitumor agents, highlighting their importance in medicinal chemistry and drug development (Cascioferro et al., 2017).
Mesogens Comprising of Triazine Core
Research on triazine-based mesogens has advanced, focusing on their potential in organo-electronic applications. These studies investigate the structural modifications and property alterations of 1,3,5-triazine-based discoid molecules, aiming at applications in liquid crystal displays and other electronic devices (Devadiga & Ahipa, 2019).
Environmental and Toxicological Studies
Triazine compounds' environmental persistence and toxicity have raised concerns, particularly in aquatic environments. Studies focus on their degradation pathways, environmental fate, and toxic effects, contributing valuable insights into managing these compounds' environmental impacts (Khan, Lee, & Park, 2012).
Propiedades
IUPAC Name |
6-(chloromethyl)-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N5/c1-6-7(13)3-2-4-8(6)15-11-17-9(5-12)16-10(14)18-11/h2-4H,5H2,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZWRDAUFPQOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149635 | |
| Record name | 6-(Chloromethyl)-N2-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644959-92-2 | |
| Record name | 6-(Chloromethyl)-N2-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644959-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)-N2-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



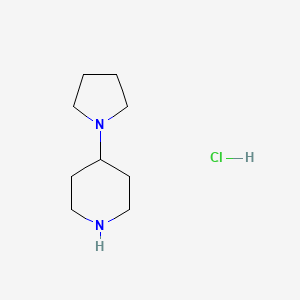
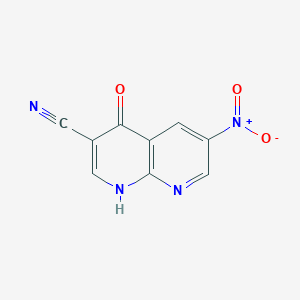
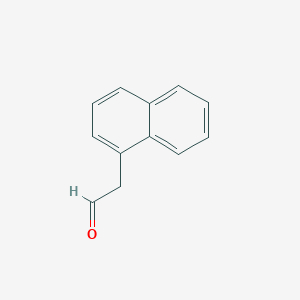

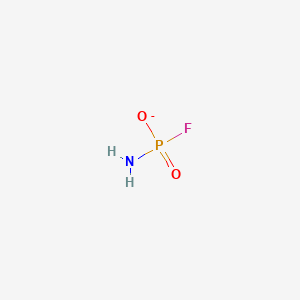
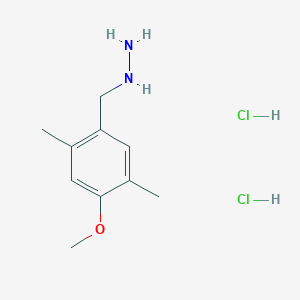

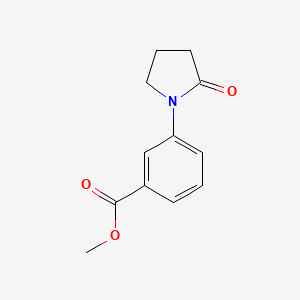

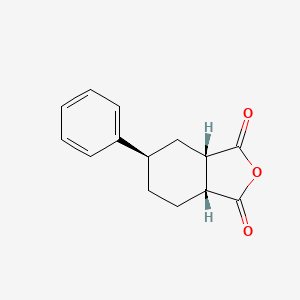
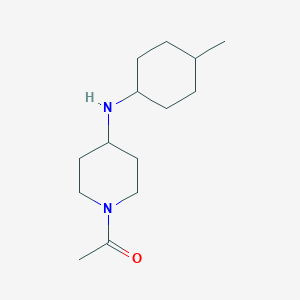
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)

